molecular formula C16H21N3O3 B11117057 2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide

2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide

Cat. No.: B11117057
M. Wt: 303.36 g/mol
InChI Key: YSJUKMSTVOXGAA-UHFFFAOYSA-N
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Description

2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide is a synthetic organic compound that features a 1,2,4-oxadiazole ring, which is a common pharmacophore in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The 1,2,4-oxadiazole ring can act as a bioisostere for amides or esters, allowing the compound to mimic or inhibit the activity of natural substrates . This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide is unique due to its specific substitution pattern on the 1,2,4-oxadiazole ring, which can confer distinct biological and chemical properties compared to other similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]-N-propylacetamide

InChI

InChI=1S/C16H21N3O3/c1-4-9-17-14(20)10-21-13-7-5-12(6-8-13)16-18-15(11(2)3)19-22-16/h5-8,11H,4,9-10H2,1-3H3,(H,17,20)

InChI Key

YSJUKMSTVOXGAA-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)COC1=CC=C(C=C1)C2=NC(=NO2)C(C)C

Origin of Product

United States

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